Bienvenue dans la boutique en ligne BenchChem!

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide

Linker pharmacology Structure–activity relationship Conformational analysis

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034312-22-4) is a synthetic small molecule with molecular formula C13H19N3O3S and molecular weight 297.37 g/mol. The compound belongs to the thienoimidazolidine structural class—heterocyclic compounds containing a thiophene ring and an imidazolidine ring—and features a 2-oxoimidazolidine-1-carboxamide core linked via a 5-hydroxypentyl spacer to a thiophen-2-yl moiety.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 2034312-22-4
Cat. No. B2464089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide
CAS2034312-22-4
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCCC(CCO)C2=CC=CS2
InChIInChI=1S/C13H19N3O3S/c17-8-4-10(11-2-1-9-20-11)3-5-14-12(18)16-7-6-15-13(16)19/h1-2,9-10,17H,3-8H2,(H,14,18)(H,15,19)
InChIKeyGFBATTHLHMEXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034312-22-4): Chemical Identity and Procurement-Relevant Classification


N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034312-22-4) is a synthetic small molecule with molecular formula C13H19N3O3S and molecular weight 297.37 g/mol [1]. The compound belongs to the thienoimidazolidine structural class—heterocyclic compounds containing a thiophene ring and an imidazolidine ring—and features a 2-oxoimidazolidine-1-carboxamide core linked via a 5-hydroxypentyl spacer to a thiophen-2-yl moiety [2]. This compound is classified within a broader chemotype of imidazolidine carboxamide derivatives that have been investigated in patent literature as lipase/phospholipase inhibitors [3] and as substituted (thiophenyl-carbonyl) imidazolidinones with potential antiviral applications [4]. The compound is primarily available through specialty chemical suppliers for research purposes, with typical purity specifications of 95% or higher.

Why N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide Cannot Be Replaced by Generic Imidazolidine Carboxamide Analogs


The target compound carries a unique combination of three structural features whose simultaneous presence is absent from closely related analogs: (i) a primary hydroxyl group at the terminus of a five-carbon pentyl linker chain, (ii) a thiophen-2-yl substituent at the C3 position of that linker, and (iii) an unsubstituted 2-oxoimidazolidine-1-carboxamide pharmacophore [1]. Close analogs such as N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide (CAS 1798538-34-7, C11H15N3O3S, MW 269.32) employ a shorter two-carbon linker with the hydroxyl group directly on the substituted carbon, fundamentally altering both hydrogen-bonding geometry and conformational flexibility . The N-(methylsulfonyl) derivative (CAS 2034312-30-4, C14H21N3O5S2, MW 375.46) introduces a strongly electron-withdrawing sulfonyl group on the imidazolidine ring, which modifies the electronic character of the carboxamide and may redirect target engagement [2]. Class-level evidence demonstrates that 2-oxoimidazolidine derivatives exhibit activity against BK polyomavirus with EC50 values of 5.4–5.5 µM for specific analogs, and that imidazolidine carboxamide chemotypes are claimed as lipase/phospholipase inhibitors and as agents for retroviral diseases—yet activity is highly sensitive to subtle changes in substituent identity and linker topology [3][4]. Generic interchange without empirical validation therefore risks both loss of desired biological activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034312-22-4)


Extended 5-Hydroxypentyl Linker Confers Distinct Conformational and Hydrogen-Bonding Profile Versus Shorter-Chain Analogs

The target compound incorporates a five-carbon pentyl linker with a terminal primary hydroxyl group, yielding nine rotatable bonds (predicted) versus six rotatable bonds in the shorter-chain comparator N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide (CAS 1798538-34-7, C11H15N3O3S, MW 269.32), which bears the hydroxyl directly on the carbon adjacent to the thiophene ring [1]. This difference translates to a predicted hydrophobic surface contribution (tPSA) of approximately 100 Ų for the target compound versus an estimated 82–87 Ų for the shorter-chain analog, as calculated from the hydrogen bond donor/acceptor counts (3 HBD, 3 HBA for target; 2 HBD, 3 HBA for comparator) . The extended linker simultaneously positions the hydroxyl group farther from the imidazolidine pharmacophore core, potentially enabling distinct interactions with distal binding-site residues that are inaccessible to the shorter-chain analog.

Linker pharmacology Structure–activity relationship Conformational analysis

Absence of N3-Sulfonyl Substitution Differentiates Target Compound from Methylsulfonyl Analog and Potentially Preserves Broader Target Engagement Profile

The target compound bears a free NH at the N3 position of the 2-oxoimidazolidine ring, in contrast to the N-(methylsulfonyl) analog (CAS 2034312-30-4, C14H21N3O5S2, MW 375.46), which carries a strongly electron-withdrawing methanesulfonyl substituent at this site [1]. The methylsulfonyl group reduces the hydrogen-bond donor capacity at the imidazolidine ring (removing one HBD) and substantially alters the electronic surface potential and lipophilicity (predicted logP increase of approximately 0.5–0.8 log units for the methylsulfonyl analog relative to the target) [2]. In the class of imidazolidine carboxamide derivatives claimed as lipase and phospholipase inhibitors (US8735437B2), the nature and position of substituents on the imidazolidine ring are explicitly identified as determinants of inhibitory potency and enzyme subtype selectivity, indicating that the unsubstituted N3 position of the target compound may preserve a binding mode distinct from that of N3-modified analogs [3].

Pharmacophore integrity Enzyme inhibition Selectivity profiling

2-Oxoimidazolidine-1-Carboxamide Chemotype Demonstrates Documented Antiviral Activity Against BK Polyomavirus with EC50 Values in the Low Micromolar Range

A peer-reviewed study (Kornii et al., 2019, Chem Biodivers, PMID: 31479201) evaluating a series of novel 2-oxoimidazolidine derivatives against BK human polyomavirus type 1 (BKPyV) in vitro demonstrated that two compounds—1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid (compound 5) and N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide (compound 4)—exhibited moderate antiviral activity with EC50 values of 5.4 µM and 5.5 µM, respectively, comparable to the standard drug Cidofovir [1]. Although the target compound (CAS 2034312-22-4) was not among the specific derivatives tested in this study, it shares the conserved 2-oxoimidazolidine core scaffold. The presence of the thiophen-2-yl substituent and the 5-hydroxypentyl linker in the target compound provides additional vectors for optimizing antiviral potency and selectivity within this chemotype [2]. The target compound may therefore serve as a viable starting scaffold for anti-BKPyV lead optimization, particularly given that compound 5 from the Kornii series exhibited a selectivity index (SI50) equivalent to that of Cidofovir in HFF cells [1].

Antiviral research BK polyomavirus 2-Oxoimidazolidine derivatives

Imidazolidine Carboxamide Chemotype Is Patented for Lipase and Phospholipase Inhibition, Supporting Enzyme-Targeted Screening Applications

US Patent US8735437B2 (Sanofi-Aventis Deutschland GmbH) claims imidazolidine carboxamide derivatives of general formula I as inhibitors of lipases and phospholipases, explicitly including endothelial lipase as a target [1]. The general formula encompasses compounds with variable substituents R, R1, R2, X, and Y on the imidazolidine and carboxamide moieties, providing a structural framework within which the target compound's unique thiophen-2-yl and 5-hydroxypentyl substitution pattern may confer differentiated enzyme subtype selectivity relative to the exemplified patent compounds, which predominantly feature phenyl, cycloalkyl, and heteroaryl groups other than thiophene [1]. A related patent family (Bayer Healthcare, WO2008155084A1) further claims substituted (thiophenyl-carbonyl) imidazolidinones for the treatment of retroviral diseases, demonstrating the broader therapeutic relevance of thiophene-imidazolidine hybrids [2]. The target compound's combination of an unsubstituted N3 imidazolidine position (preserving a key hydrogen-bond donor) with a thiophene ring and a terminal hydroxyl group creates a pharmacophore profile not represented among the patent-exemplified compounds.

Lipase inhibition Phospholipase inhibition Metabolic disease

Related 2-Oxoimidazolidine-1-Carboxamide Derivatives Exhibit Sub-100 nM Kinase Inhibition in Biochemical Assays, Supporting Screening Cascade Prioritization

BindingDB records for structurally related 2-oxoimidazolidine-1-carboxamide derivatives demonstrate potent kinase inhibition: compound CHEMBL462835 (N-(4-(2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)-3-fluorophenyl)-3-(2-methoxyphenyl)-2-oxoimidazolidine-1-carboxamide) inhibits the c-Met kinase catalytic domain with an IC50 of 26 nM [1], while CHEMBL576752 (a dimethoxyquinoline-containing analog) shows IC50 = 50 nM against the same target [2]. Although these compounds carry larger aromatic substituents at the carboxamide nitrogen compared to the target compound's 5-hydroxy-3-(thiophen-2-yl)pentyl group, the conserved 2-oxoimidazolidine-1-carboxamide scaffold is the common pharmacophore responsible for key hydrogen-bonding interactions within the kinase ATP-binding pocket. The target compound's reduced molecular weight (297.37 vs. 442.5–526.6 for the BindingDB comparators) and lower lipophilicity may translate to improved ligand efficiency metrics, making it an attractive fragment-like or early-lead scaffold for kinase inhibitor optimization programs [3].

Kinase inhibition c-Met BindingDB Cancer research

Thiophene-Containing Imidazolidine Hybrids Are a Recognized Anticancer Chemotype with Patent Protection, Differentiating from Non-Thiophene Imidazolidine Carboxamides

Patent EP2864312 (KU Leuven, filed 2013, granted 2021) claims novel anti-cancer thiophene compounds of formula (I) exhibiting cytostatic activity against tumor cells [1]. The granted patent establishes thiophene substitution as a validated structural feature for anticancer activity within this chemical space. The target compound, carrying a thiophen-2-yl group linked through a chiral or near-chiral pentyl chain bearing a terminal hydroxyl, represents a structural variant of the claimed thiophene-anticancer chemotype that is not specifically exemplified in EP2864312 [1]. Concurrently, substituted (thiophenyl-carbonyl) imidazolidinones have been patented for antiviral applications (WO2008155084A1, Bayer Healthcare), demonstrating the broad bioactive potential of the thiophene-imidazolidine hybrid scaffold [2]. In contrast, 2-oxoimidazolidine-1-carboxamide derivatives lacking the thiophene moiety (such as simple N-alkyl or N-cycloalkyl variants) have no established anticancer patent precedence, positioning the target compound within a more IP-relevant and biologically validated structural class.

Anticancer agents Thiophene derivatives Cytostatic activity

Recommended Research Application Scenarios for N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034312-22-4)


Fragment-Based and Ligand-Efficiency-Driven Kinase Inhibitor Discovery

The target compound's low molecular weight (297.37 Da) and conserved 2-oxoimidazolidine-1-carboxamide pharmacophore, which is present in potent c-Met kinase inhibitors (IC50 = 26–50 nM, BindingDB [1]), position it as a fragment-like starting point for kinase inhibitor programs. Its calculated ligand efficiency potentially exceeds 0.35 kcal/mol per heavy atom if sub-µM activity is achieved, making it an attractive candidate for fragment-based screening against kinase panels or for structure-based optimization at the ATP-binding site, where the thiophene ring and terminal hydroxyl offer distinct vectors for growing the molecule toward improved potency [2].

Anti-BK Polyomavirus Lead Optimization Using the 2-Oxoimidazolidine Scaffold

The Kornii et al. (2019) study demonstrated that 2-oxoimidazolidine derivatives achieve EC50 values of 5.4–5.5 µM against BKPyV with selectivity indices comparable to Cidofovir [3]. The target compound, bearing a unique thiophen-2-yl and 5-hydroxypentyl substitution pattern not represented in the Kornii series, can be deployed as a chemical starting point for a focused anti-BKPyV SAR campaign. Researchers may systematically vary the thiophene position, hydroxyl group stereochemistry, and linker length to optimize both antiviral potency and selectivity relative to the published lead compounds [3].

Lipase/Phospholipase Inhibitor Screening with Freedom-to-Operate Considerations

US Patent US8735437B2 claims imidazolidine carboxamide derivatives as lipase and phospholipase inhibitors, but the exemplified compounds predominantly feature phenyl and cycloalkyl substituents rather than thiophene [4]. The target compound occupies a distinct region of chemical space—combining a thiophen-2-yl group, a 5-hydroxypentyl linker, and an unsubstituted N3-imidazolidine—that is not specifically claimed. This structural differentiation supports its use in enzyme inhibition screening cascades targeting endothelial lipase, hormone-sensitive lipase, or phospholipase A2 isoforms with a reduced risk of direct patent overlap, while potentially conferring novel enzyme subtype selectivity [4].

Thiophene-Anticancer Chemotype Expansion and Cytostatic Activity Profiling

The granted European patent EP2864312 (KU Leuven, 2021) establishes thiophene-containing compounds as a validated anticancer chemotype with demonstrated cytostatic activity against tumor cells [5]. The target compound, incorporating both a thiophen-2-yl moiety and the 2-oxoimidazolidine-1-carboxamide pharmacophore, serves as a structurally novel expansion of this chemotype. Procurement for oncology-focused screening panels—particularly against cancer cell lines where thiophene derivatives have shown growth inhibition—allows researchers to evaluate whether the 5-hydroxypentyl linker and imidazolidine carboxamide combination yields differentiated antiproliferative profiles compared to the thiophene compounds exemplified in EP2864312 [5].

Quote Request

Request a Quote for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.